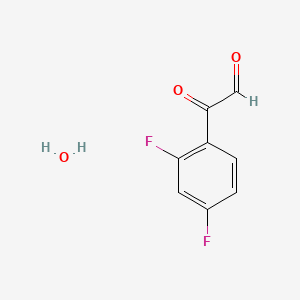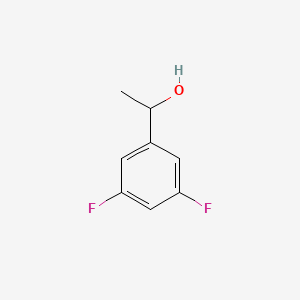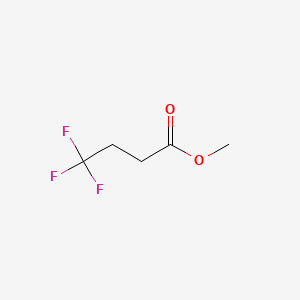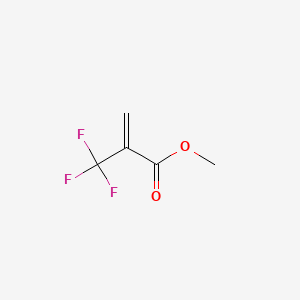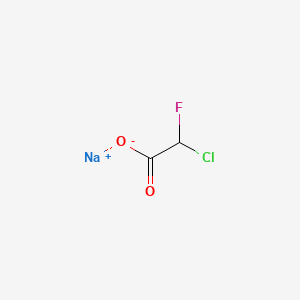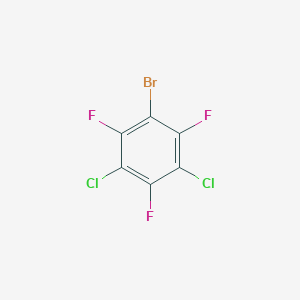
2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate" is a fluorinated aromatic compound that is likely to have unique physical and chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methoxy groups. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can provide insights into the behavior of such a molecule.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . This suggests that a similar approach could be used to synthesize the target compound, possibly by reacting a dimethoxybenzenesulfonyl chloride with a pentafluorophenyl nucleophile.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by high electronegativity and strong C-F bonds, which can influence the overall geometry and electronic distribution within the molecule. X-ray crystallography and spectroscopic methods, such as 19F NMR, are commonly used to confirm the structures of such compounds . These techniques would likely reveal the influence of the fluorine atoms on the electronic environment of the aromatic ring in the target compound.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of electron-withdrawing fluorine atoms can make the aromatic ring more susceptible to nucleophilic attack, as demonstrated by the synthesis of sulfur pentafluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide . The target compound may also participate in similar reactions due to the presence of the pentafluorophenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often dominated by the strong electronegativity of fluorine. This can lead to high thermal stability, as seen in the thermal isomerization of perfluoro-pentaethylmethylbenzene , and poor water solubility, as observed in the case of a novel small molecule HIF-1 pathway inhibitor . The target compound is expected to exhibit similar properties, including potential thermal stability and low solubility in polar solvents due to the fluorinated phenyl ring.
Aplicaciones Científicas De Investigación
Fluorescence Probing and Photoreactivity
- The compound has been utilized in the development of new fluorescence probes. These probes exhibit solvatochromic behavior and are sensitive to photoinduced radical and cationic cross-linking (Strehmel et al., 1999).
Synthesis and Reactivity in Organic Chemistry
- In organic synthesis, the compound has demonstrated utility in forming new derivatives through nucleophilic substitution reactions. This includes the introduction of various N- and S-containing groups into the benzene ring, expanding the possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Anti-Cancer Research
- In the field of medicinal chemistry, particularly in cancer research, derivatives of 2,3,4,5,6-pentafluorophenyl compounds have been explored as inhibitors of the HIF-1 pathway, with potential applications as anti-cancer agents (Mun et al., 2012).
Organometallic Chemistry
- The compound plays a significant role in organometallic chemistry. It is involved in the synthesis of organolanthanides and organothallium compounds, demonstrating its reactivity and application in the development of novel metal complexes https://consensus.app/papers/organothallium-compounds-reactions-deacon/1687932bf6c658b4aba7de9a1b30123d/?utm_source=chatgpt" target="_blank">(Deacon et al., 1977; Deacon & Parrott, 1968)
Polymer Science
- In polymer science, derivatives of this compound have been used in the synthesis of sulfonated ring-opened polynorbornene-based copolymers. These copolymers have applications in ionic transport and membrane technology (Santiago et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3,4-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O5S/c1-22-7-4-3-6(5-8(7)23-2)25(20,21)24-14-12(18)10(16)9(15)11(17)13(14)19/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPCHKYGHCSOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195876 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886361-12-2 |
Source


|
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 3,4-dimethoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

